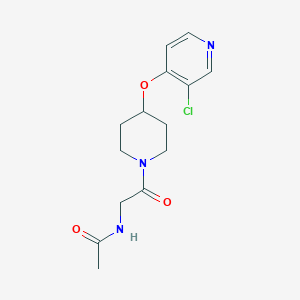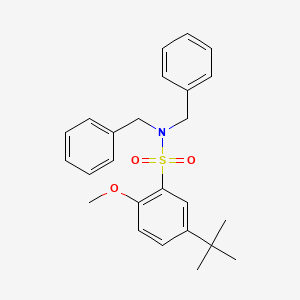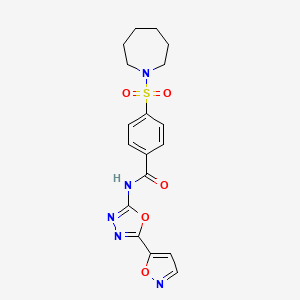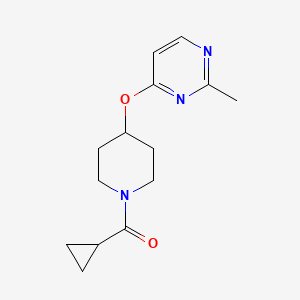
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a synthetic organic compound with a unique structure and notable chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions::
The synthesis of N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, including the formation of key intermediates followed by condensation reactions.
The initial step often includes the chlorination of pyridine to form 3-chloropyridin-4-yl, which is then reacted with piperidine to create the core structure.
On an industrial scale, the production of this compound requires optimization of reaction conditions to maximize yield and minimize by-products.
Common techniques include the use of high-purity reagents, controlled temperatures, and catalysis to drive the reactions to completion efficiently.
Chemical Reactions Analysis
Types of Reactions::
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide undergoes various reactions such as oxidation, reduction, and substitution.
Oxidation reactions can lead to the formation of different derivatives, depending on the oxidizing agent and conditions used.
Reduction reactions, often employing hydrogenation techniques, can modify the functional groups within the compound.
Substitution reactions are facilitated by the presence of reactive groups within the structure, enabling the exchange of functional groups under specific conditions.
Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used in oxidation reactions.
Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction processes.
Substitution reactions often utilize nucleophilic reagents in the presence of catalysts to achieve the desired transformations.
The major products of these reactions are often derivatives with modified functional groups, enhancing the compound's properties for specific applications.
Scientific Research Applications
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide has found applications in various scientific fields:
Chemistry::Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Employed in biochemical assays to study enzyme activity and protein interactions.
Acts as a ligand in receptor binding studies, providing insights into receptor-ligand interactions.
Investigated for its potential therapeutic applications, including as an active pharmaceutical ingredient in drug development.
Studied for its role in modulating biological pathways, offering potential in treating certain diseases.
Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets::The compound targets specific enzymes and receptors within biological systems, modulating their activity.
It influences various cellular pathways, including signal transduction and metabolic processes, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Other Compounds::
Similar compounds include those with analogous structures but different substituents or functional groups.
Comparing their properties highlights the unique aspects of N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide, such as its reactivity and biological activity.
3-chloropyridin-4-yl derivatives with different acyl groups.
Piperidine-based compounds with varying substituents.
Analogous acetamide compounds with different aromatic or heteroaromatic groups.
Overall, this compound is a compound of significant interest due to its versatile applications and unique chemical properties.
Properties
IUPAC Name |
N-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-10(19)17-9-14(20)18-6-3-11(4-7-18)21-13-2-5-16-8-12(13)15/h2,5,8,11H,3-4,6-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJFLKMJBGOSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2985657.png)
![N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide](/img/structure/B2985659.png)
![3-ethyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2985660.png)





![3-(3-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985668.png)
![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2985669.png)

![9-(2-fluoro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2985671.png)

